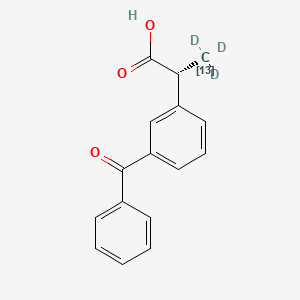

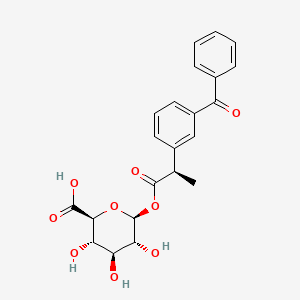

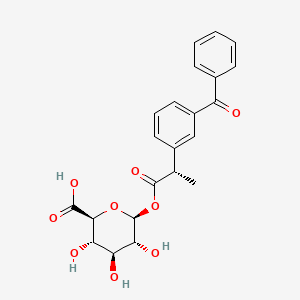

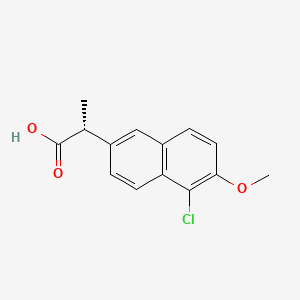

(R)-5-Chloro Naproxen

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

®-5-Chloro Naproxen is a chiral derivative of Naproxen, a well-known nonsteroidal anti-inflammatory drug (NSAID) This compound is characterized by the presence of a chlorine atom at the 5th position of the naphthalene ring, which distinguishes it from its parent compound

Mécanisme D'action

Target of Action

®-5-Chloro Naproxen, like its parent compound Naproxen, primarily targets the Cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the production of prostaglandins , which are lipid compounds that mediate various physiological processes such as inflammation, pain, and fever .

Mode of Action

®-5-Chloro Naproxen works by reversibly inhibiting both the COX-1 and COX-2 enzymes . This inhibition leads to a decrease in the synthesis of prostaglandins, thereby reducing inflammation, pain, and fever .

Biochemical Pathways

The inhibition of COX enzymes by ®-5-Chloro Naproxen affects the Arachidonic Acid Metabolism pathway . This pathway is responsible for the production of prostaglandins. By inhibiting the COX enzymes, ®-5-Chloro Naproxen reduces the production of these inflammatory mediators .

Pharmacokinetics

The pharmacokinetics of ®-5-Chloro Naproxen would be expected to be similar to that of Naproxen. Naproxen is characterized by rapid and complete absorption after oral administration . It binds extensively, in a concentration-dependent manner, to plasma albumin . The area under the plasma concentration-time curve (AUC) of Naproxen is linearly proportional to the dose for oral doses up to a total dose of 500mg . At doses greater than 500mg, there is an increase in the unbound fraction of the drug, leading to an increased renal clearance of total Naproxen while unbound renal clearance remains unchanged .

Result of Action

The molecular and cellular effects of ®-5-Chloro Naproxen’s action primarily involve the reduction of inflammation, pain, and fever. This is achieved through the inhibition of prostaglandin synthesis, which in turn reduces the inflammatory response . In addition, Naproxen has been shown to cause changes in the intestinal tissue structure and affect the intestinal antioxidant system .

Action Environment

Environmental factors can influence the action, efficacy, and stability of ®-5-Chloro Naproxen. For instance, the presence of certain ions or humic acids can slow down the photodecomposition of Naproxen . Moreover, the matrix created by treated municipal waste can act as a photo-sensitizer, accelerating the photodecomposition of Naproxen . Therefore, the environmental context can significantly impact the behavior and effectiveness of ®-5-Chloro Naproxen.

Analyse Biochimique

Biochemical Properties

®-5-Chloro Naproxen, like Naproxen, is expected to interact with various enzymes and proteins. Naproxen is known to block COX-1 and COX-2 enzymes, leading to decreased prostaglandin synthesis

Cellular Effects

Naproxen, its parent compound, is known to manage acute pain and pain related to rheumatic diseases effectively . It’s plausible that ®-5-Chloro Naproxen may have similar effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Naproxen works by inhibiting the COX-1 and COX-2 enzymes, which leads to decreased prostaglandin synthesis . This mechanism helps in managing pain and inflammation. It’s plausible that ®-5-Chloro Naproxen may exert its effects through similar mechanisms.

Metabolic Pathways

Naproxen is known to be involved in various metabolic pathways related to pain and inflammation management .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of ®-5-Chloro Naproxen typically involves the chlorination of Naproxen followed by resolution of the racemic mixture to obtain the ®-enantiomer. One common method involves the use of chiral catalysts or chiral auxiliaries to achieve enantioselective synthesis. For example, the chlorination can be carried out using thionyl chloride or phosphorus pentachloride under controlled conditions to introduce the chlorine atom at the desired position.

Industrial Production Methods: In industrial settings, the production of ®-5-Chloro Naproxen may involve large-scale resolution techniques such as chiral chromatography or enzymatic resolution. These methods ensure high enantiomeric purity and yield, which are crucial for pharmaceutical applications. The use of biocatalysts, such as enantioselective esterases, has also been explored for the efficient production of enantiomerically pure ®-5-Chloro Naproxen .

Analyse Des Réactions Chimiques

Types of Reactions: ®-5-Chloro Naproxen undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol or reduce the chlorine atom to a hydrogen atom.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or dechlorinated derivatives .

Applications De Recherche Scientifique

®-5-Chloro Naproxen has a wide range of applications in scientific research, including:

Chemistry: It is used as a chiral building block in the synthesis of other complex molecules.

Biology: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.

Medicine: As an NSAID derivative, ®-5-Chloro Naproxen is investigated for its anti-inflammatory and analgesic properties.

Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry

Comparaison Avec Des Composés Similaires

Naproxen: The parent compound, widely used as an NSAID.

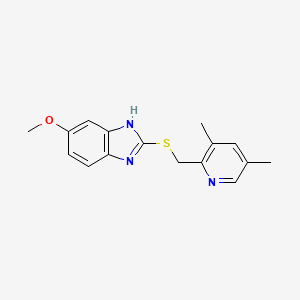

Ketorolac: Another NSAID with a similar mechanism of action.

Ibuprofen: A commonly used NSAID with structural similarities.

Uniqueness: ®-5-Chloro Naproxen is unique due to the presence of the chlorine atom, which may confer distinct pharmacokinetic and pharmacodynamic properties. This structural modification can influence its metabolic stability, bioavailability, and interaction with biological targets, making it a valuable compound for research and therapeutic applications .

Propriétés

IUPAC Name |

(2R)-2-(5-chloro-6-methoxynaphthalen-2-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClO3/c1-8(14(16)17)9-3-5-11-10(7-9)4-6-12(18-2)13(11)15/h3-8H,1-2H3,(H,16,17)/t8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVVAYDHIVLCPBC-MRVPVSSYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C=C1)C(=C(C=C2)OC)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC2=C(C=C1)C(=C(C=C2)OC)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[2-benzyl-3-[2-oxo-2-[3-(trideuterio(113C)methoxy)phenyl]ethyl]sulfanylpropanoyl]amino]acetic acid](/img/structure/B589284.png)

![1,5,6-Triazabicyclo[3.1.0]hexane,2,2,6-trifluoro-4-methyl-(9CI)](/img/new.no-structure.jpg)